methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate
Description
Methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrole-imidazole core with a methyl ester group at the 3-position. The compound’s reactivity and stereoelectronic properties are influenced by the conjugation of the aromatic system and the electron-withdrawing ester group, which also enhances its solubility in organic solvents .
Properties
IUPAC Name |
methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)7-9-5-6-3-2-4-10(6)7/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENFZWWZFLXKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2N1CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665278 | |
| Record name | Methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292064-22-3 | |
| Record name | Methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate typically involves the cyclization of acylethynylpyrroles with TosMIC (tosylmethyl isocyanide) in the presence of a base such as t-BuONa (tert-butyl sodium) in THF (tetrahydrofuran) under reflux conditions . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Oxidation Reactions
The pyrroloimidazole core undergoes selective oxidation under controlled conditions. Key findings include:
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Oxidative Ring Functionalization : Treatment with hydrogen peroxide (H₂O₂) in the presence of catalytic Fe(III) generates hydroxylated derivatives at the pyrrole ring (C5 position) .
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Ester Group Stability : The methyl ester remains intact under mild oxidative conditions (e.g., H₂O₂, 30°C), but prolonged exposure to strong oxidizers like KMnO₄ leads to decarboxylation and formation of pyrroloimidazolone derivatives .
Table 1: Oxidation Conditions and Products
| Reagent System | Temperature | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂/FeCl₃ | 50°C | 5-Hydroxypyrroloimidazole ester | 62 | |
| KMnO₄ (acidic) | Reflux | Pyrroloimidazolone | 45 |
Reduction Reactions
The imidazole ring exhibits partial aromaticity, enabling selective reductions:
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Sodium Borohydride (NaBH₄) : Reduces the imidazole ring’s C=N bond, yielding a saturated pyrroloimidazolidine derivative .
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Catalytic Hydrogenation (H₂/Pd-C) : Full saturation of both rings occurs, producing hexahydro-pyrroloimidazole esters .
Table 2: Reduction Pathways
| Reducing Agent | Solvent | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH | Partially saturated ester | High | |
| H₂ (10 atm)/Pd-C | EtOAc | Fully saturated ester | Moderate |
Nucleophilic Substitution
The methyl ester group participates in nucleophilic acyl substitution:
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Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF produces corresponding amides .
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Hydrolysis : Acidic or basic hydrolysis yields 5H-pyrrolo[1,2-c]imidazole-3-carboxylic acid, a precursor for further derivatization .
Table 3: Substitution Reactions
| Nucleophile | Conditions | Product | Reaction Time | Reference |
|---|---|---|---|---|
| Benzylamine | THF, 60°C | 3-(Benzylcarbamoyl) derivative | 4 h | |
| NaOH (1M) | Reflux, H₂O/EtOH | Carboxylic acid | 2 h |
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution preferentially at the C5 position:
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Nitration : HNO₃/AcOH introduces a nitro group at C5 with 78% regioselectivity .
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Halogenation : Bromine (Br₂) in dichloromethane yields 5-bromo derivatives .
Cyclization and Ring Expansion
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TosMIC-Mediated Cyclization : Reaction with tosylmethyl isocyanide (TosMIC) under basic conditions (t-BuOK/THF) generates tricyclic fused systems via [3+2] cycloaddition .
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Acid-Catalyzed Rearrangement : Treatment with trifluoroacetic acid (TFA) induces ring expansion to seven-membered azepine analogs .
Table 4: Cyclization Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| TosMIC/t-BuOK | THF, reflux | Pyrrolo[1,2-c]imidazo[3,2-e]pyridine | 55 | |
| TFA (cat.) | CH₃CN, 80°C | Azepine-fused derivative | 68 |
Key Mechanistic Insights
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Steric Effects : The methyl ester at C3 directs electrophiles to the less hindered C5 position .
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Ring Strain : The fused bicyclic system enhances reactivity toward nucleophiles at the imidazole C2 position .
For synthetic protocols or biological data, consult primary references , , and .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate derivatives in anticancer therapies. For instance, certain derivatives have shown promising results as selective inhibitors of specific cancer-related proteins, contributing to reduced tumor growth in preclinical models. The mechanism often involves the inhibition of protein-protein interactions crucial for cancer cell proliferation and survival .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives of this compound can act as non-steroidal anti-inflammatory agents with lower toxicity profiles compared to traditional NSAIDs. They work by modulating inflammatory pathways and reducing cytokine release in animal models .
3. Antimicrobial Activity
this compound has also been tested for antimicrobial properties. Studies have shown that certain synthesized derivatives exhibit significant activity against a range of bacterial strains, including resistant strains like MRSA. The structure-activity relationship (SAR) analyses suggest that modifications on the pyrrolo-imidazole framework enhance their efficacy against specific pathogens .
Organic Synthesis Applications
1. Building Block for Heterocycles
In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex heterocyclic compounds. Its reactivity allows for various transformations that lead to the synthesis of novel compounds with potential biological activities .
2. Functionalization Reactions
The compound can undergo functionalization reactions to introduce various substituents that can enhance its properties or tailor them for specific applications. For example, reactions with electrophiles can yield derivatives with improved solubility or bioactivity profiles, making them suitable for drug development processes .
Biological Research Applications
1. Enzyme Interaction Studies
The unique structure of this compound makes it an excellent candidate for studying enzyme interactions and mechanisms of action in biochemical pathways. Researchers have utilized this compound to probe enzyme active sites and understand binding affinities and kinetics .
2. Pharmacokinetic Studies
Pharmacokinetic studies involving this compound derivatives have been conducted to evaluate their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for assessing the viability of these compounds as therapeutic agents and understanding their behavior in biological systems .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Derivatives showed up to 70% inhibition of tumor growth in xenograft models. |
| Study B | Anti-inflammatory | Reduced paw edema in carrageenan-induced inflammation models by 50%. |
| Study C | Antimicrobial | Compounds exhibited MIC values ranging from 4-16 µg/mL against various bacterial strains. |
Mechanism of Action
The mechanism of action of methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate with analogs based on substituent position, biological activity, and physicochemical properties. Key compounds are highlighted below:
Structural Analogs with Varied Substituents
Lithium 1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
- Key Differences : Replaces the methyl ester with a lithium carboxylate, significantly altering solubility (water-soluble vs. organic-soluble).
- Physical Properties : Melting point 250–251°C; molecular weight 167.0–168.0 (M+H)+. Infrared (IR) spectra show strong absorption at 1680 cm⁻¹ (C=O stretch), distinct from the ester’s 1720 cm⁻¹ .
- Ethyl 5-amino-3-(benzylideneamino)-1,7-diphenyl-7H-pyrrolo[1,2-c]imidazole-6-carboxylate (16a) Key Differences: Incorporates amino and aryl substituents at positions 5 and 7, enhancing π-π stacking interactions. Synthesized via condensation of 2-aminoimidazoles with aldehydes in 2-propanol (yield: 70–80%) .
(S)-N-((R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide
Positional Isomerism and Reactivity
- Methyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylate (mentioned in ) Key Differences: Ester group at the 1-position instead of 3. This positional shift reduces conjugation with the imidazole nitrogen, lowering electrophilicity. No biological data reported.
- 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid Key Differences: Carboxylic acid substituent at the 1-position (vs. methyl ester at 3).
Physicochemical Properties
| Property | Methyl 3-carboxylate | Lithium 3-carboxylate | Ethyl 6-carboxylate (16a) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 250–251 | 273–274 (HCl salt) |
| Molecular Weight (M+H)+ | ~181 (estimated) | 167.0–168.0 | 153.2–154.2 |
| Solubility | Organic solvents | Water | Ethanol/water |
Biological Activity
Methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a compound of increasing interest due to its diverse biological activities, particularly in antimicrobial and cytotoxic applications. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by empirical data and case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the functionalization of pyrrole derivatives through various chemical reactions. For example, recent methodologies have demonstrated the use of palladium-catalyzed reactions for the effective introduction of substituents onto the pyrrole ring, enhancing its biological profile .
2.1 Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies indicate that derivatives of this compound exhibit potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 2 to 4 μg/mL (approximately 3.8 to 12.3 μM), indicating strong efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 6b | 4 | Staphylococcus aureus |
| 6c | 2 | Escherichia coli |
| 10c | 8 | Klebsiella pneumoniae |
| 11 | 32 | Acinetobacter baumannii |
The broad-spectrum activity suggests that modifications to the core structure can enhance efficacy against specific pathogens while maintaining low toxicity levels in mammalian cells .
2.2 Cytotoxicity and Hemolytic Activity
While exhibiting antimicrobial properties, this compound also shows cytotoxic effects on human cell lines. For instance, certain derivatives have been reported to induce apoptosis in cancer cell lines such as HEK-293 with IC50 values indicating significant cytotoxicity . Notably, some compounds also demonstrate hemolytic activity against human red blood cells, which raises concerns about their safety profile for therapeutic use.
Table 2: Cytotoxicity Data for Selected Derivatives
| Compound | IC50 (μM) | Cell Line | Hemolytic Activity (HC10) |
|---|---|---|---|
| 6c | ~12.3 | HEK-293 | High |
| 11 | ~74.4 | MCF7 | Moderate |
3. Case Studies and Research Findings
Several studies have explored the biological activity of this compound derivatives:
- Antimicrobial Study : A study published in MDPI reported that out of eighteen synthesized compounds based on this scaffold, fifteen exhibited notable antibacterial and antifungal activities with varying degrees of cytotoxicity . The presence of halogen substituents was found to enhance antimicrobial potency.
- Cytotoxic Mechanism Investigation : Research involving MCF7 breast cancer cells indicated that treatment with specific derivatives led to cell cycle arrest and apoptosis without necrosis, suggesting a targeted mechanism for inducing cell death .
4. Conclusion and Future Directions
This compound represents a promising scaffold for developing new antimicrobial agents and potential anticancer therapies. However, the balance between efficacy and safety remains critical. Future research should focus on optimizing the structure to enhance selectivity against pathogens while minimizing cytotoxic effects on human cells.
Further investigations into the mechanisms of action and potential resistance development will be essential in translating these findings into clinical applications. The exploration of novel derivatives may lead to breakthroughs in treating resistant bacterial infections and cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrroloimidazole derivatives often involves cyclocondensation or cycloaddition strategies. For example, lithium carboxylate intermediates (e.g., lithium 1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate) can be synthesized via nucleophilic substitution or acid-catalyzed cyclization, achieving yields >85% under controlled heating (100°C, 48 hours) . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for structural confirmation, particularly to resolve signals from the pyrroloimidazole core and ester groups. For instance, methyl esters in similar compounds show characteristic carbonyl peaks at ~165–170 ppm in ¹³C NMR . Mass spectrometry (MS) with (M+H)+ ion detection confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Elemental analysis validates purity (>95% via GC/HPLC) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, corrosion-resistant containers under dry, inert atmospheres (e.g., nitrogen). Avoid exposure to moisture, light, and temperatures >25°C. Stability studies on analogous compounds show degradation under prolonged humidity (>60% RH), necessitating desiccants . For handling, use explosion-proof equipment and personal protective gear (gloves, goggles) to mitigate health risks (e.g., skin irritation, respiratory hazards) .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction energetics, enabling targeted synthesis of intermediates. For example, ICReDD’s workflow integrates computational screening with experimental validation to identify optimal catalysts or solvents, reducing development time by 30–50% . Machine learning models trained on reaction databases can also prioritize conditions for esterification or heterocyclic functionalization .
Q. What strategies resolve contradictions in spectral data for pyrroloimidazole derivatives?
- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or impurities. Use deuterated solvents (e.g., DMSO-d₆) to stabilize tautomeric forms and 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS discrepancies, high-resolution MS (HRMS) or tandem MS/MS can differentiate isobaric species. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural proof .
Q. What role does the pyrrolo[1,2-c]imidazole scaffold play in modulating biological or catalytic activity?
- Methodological Answer : The fused bicyclic system enhances π-π stacking and hydrogen-bonding interactions, making it a candidate for enzyme inhibition or ligand design. For instance, substitutions at the 3-carboxylate position influence binding affinity in kinase assays. Stability studies (e.g., pH-dependent degradation) should accompany activity screens to rule out artifactual results .
Q. How can researchers evaluate the environmental impact of this compound during disposal?
- Methodological Answer : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC₅₀ assays). The compound’s ester group may hydrolyze into carboxylic acids under alkaline conditions, requiring pH-neutralization before disposal. Environmental fate modeling (e.g., EPI Suite) predicts biodegradability and bioaccumulation potential .
Q. Which catalytic systems enhance the regioselectivity of pyrroloimidazole functionalization?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables C-H arylation at specific positions. For carboxylate derivatives, copper(I) catalysts improve yields in Ullmann-type couplings. Solvent effects (e.g., DMF vs. THF) and ligand design (e.g., bipyridines) are critical for selectivity. Monitor reactions via in situ IR or Raman spectroscopy to detect intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
